molecular formula C18H19N5O3S B6537595 N-[6-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021254-58-9

N-[6-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No.: B6537595
CAS No.: 1021254-58-9
M. Wt: 385.4 g/mol
InChI Key: WIIKGRUAQJBQQO-UHFFFAOYSA-N
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Description

The compound “N-[6-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide” is a complex organic molecule. It is known by the registry number ZINC000033310097 .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions has been reported .


Molecular Structure Analysis

The molecular formula of the compound is C19H19N7O3S . The InChI representation of the molecule is 1/C19H19N7O3S/c1-12(27)22-13-3-5-14(6-4-13)23-17(28)10-30-18-8-7-16(24-25-18)26-9-15(21-11-26)19(29)20-2/h3-9,11H,10H2,1-2H3,(H,20,29)(H,22,27)(H,23,28) .


Chemical Reactions Analysis

The compound can be synthesized through aza- and carba-Michael addition reactions involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and nitrogen and/or carbon nucleophiles .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 425.47 . The solubility of the compound in DMSO is unknown .

Properties

IUPAC Name

N-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11(24)19-13-4-6-14(7-5-13)20-16(25)10-27-17-9-8-15(22-23-17)21-18(26)12-2-3-12/h4-9,12H,2-3,10H2,1H3,(H,19,24)(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIKGRUAQJBQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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